(2-Benzylcyclopropyl)methanol
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Overview
Description
(2-Benzylcyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of styrene with diazomethane to form 2-phenylcyclopropane, which is then subjected to a Grignard reaction with formaldehyde to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using safer and more efficient reagents. The use of flow chemistry techniques can enhance the safety and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding cyclopropylmethane derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Benzylcyclopropylcarboxylic acid.
Reduction: Benzylcyclopropane.
Substitution: Benzylcyclopropyl halides.
Scientific Research Applications
(2-Benzylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzylcyclopropyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Benzyl alcohol: Similar in having a benzyl group attached to a hydroxyl group but lacks the cyclopropane ring.
Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxymethyl group but lacks the benzyl substitution.
Uniqueness: (2-Benzylcyclopropyl)methanol is unique due to the combination of a benzyl group and a cyclopropane ring, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(2-benzylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIKQLZJBQULIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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